NBSKLSZOBDZYMT-DPKQYIRLSA-L
NBSKLSZOBDZYMT-DPKQYIRLSA-L
Brand Name:
Vulcanchem
CAS No.:
162635-34-9
VCID:
VC20915740
InChI:
InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;;
SMILES:
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]
Molecular Formula:
C81H138N2Na2O34S2
Molecular Weight:
1794.1 g/mol
NBSKLSZOBDZYMT-DPKQYIRLSA-L
CAS No.: 162635-34-9
Cat. No.: VC20915740
Molecular Formula: C81H138N2Na2O34S2
Molecular Weight: 1794.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162635-34-9 |
|---|---|
| Molecular Formula | C81H138N2Na2O34S2 |
| Molecular Weight | 1794.1 g/mol |
| IUPAC Name | disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
| Standard InChI | InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;; |
| Standard InChI Key | NBSKLSZOBDZYMT-DPKQYIRLSA-L |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator